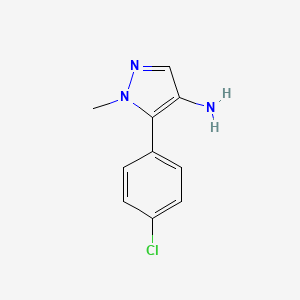

5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17633160

Molecular Formula: C10H10ClN3

Molecular Weight: 207.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10ClN3 |

|---|---|

| Molecular Weight | 207.66 g/mol |

| IUPAC Name | 5-(4-chlorophenyl)-1-methylpyrazol-4-amine |

| Standard InChI | InChI=1S/C10H10ClN3/c1-14-10(9(12)6-13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 |

| Standard InChI Key | MVWMUXRTSFQZGB-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=C(C=N1)N)C2=CC=C(C=C2)Cl |

Introduction

Synthesis and Preparation

The synthesis of pyrazole derivatives typically involves condensation reactions between hydrazines and appropriate carbonyl compounds. For 5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine, a plausible synthesis route might involve the reaction of a 4-chlorophenylhydrazine with a suitable methylated pyrazole precursor.

5-(4-Bromo-2-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine

-

Molecular Formula: C10H9BrClN3

-

Molecular Weight: 286.55 g/mol

-

Properties: This compound is structurally similar but contains a bromine and chlorine substituent on the phenyl ring, which can affect its reactivity and biological activity .

1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride

-

Molecular Formula: C10H11Cl2N3

-

Molecular Weight: 244.12 g/mol

-

Properties: This compound is another related derivative with a different substitution pattern and is available as a hydrochloride salt .

N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine

-

Molecular Formula: C11H12ClN3

-

Molecular Weight: 221.68 g/mol

-

Properties: This compound features a methylated nitrogen linked to a chlorophenyl group, differing from the target compound in its connectivity .

Potential Applications

Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. While specific data on 5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine is limited, related compounds have shown promise in these areas.

Data Table: Comparison of Related Pyrazole Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume